N-[4-(butan-2-yl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[4-(butan-2-yl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4 and a pyridin-3-yl moiety at position 3. The triazole ring is linked via a sulfanyl bridge to an acetamide group, which is further substituted with a 4-(butan-2-yl)phenyl chain. This structural motif is common in compounds designed for biological activity, particularly antimicrobial, anti-inflammatory, and antioxidant applications, as seen in related derivatives .
The compound’s synthesis likely involves multi-step reactions, including cyclization of thiosemicarbazides, alkylation of thiol intermediates, and condensation reactions, as observed in analogous triazole-acetamide syntheses . Structural elucidation would employ techniques such as NMR (for proton environment analysis) and X-ray crystallography using programs like SHELXL .
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2S/c1-4-19(3)20-8-10-22(11-9-20)29-25(33)18-35-27-31-30-26(21-7-6-16-28-17-21)32(27)23-12-14-24(15-13-23)34-5-2/h6-17,19H,4-5,18H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUZVXWYBKWBTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OCC)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of various functional groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
The compound N-[4-(butan-2-yl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Antifungal Activity
Triazole derivatives are widely studied for their antifungal properties. Research indicates that compounds containing triazole rings can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to established antifungal agents like fluconazole.
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus. The compound this compound could be evaluated for similar effects in vitro and in vivo.
Anticancer Properties
The incorporation of pyridine and triazole structures has been linked to anticancer activity. These compounds can potentially interfere with cancer cell proliferation and induce apoptosis.
Research Findings: A recent study highlighted the effectiveness of triazole-based compounds in inhibiting the growth of various cancer cell lines, including breast and prostate cancer cells. The unique structure of this compound warrants further investigation into its potential as an anticancer agent.
Antimicrobial Activity
Beyond antifungal properties, the compound may exhibit broad-spectrum antimicrobial activity due to its diverse functional groups.
Case Study: In a comparative study of various triazole derivatives, it was found that certain modifications led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The structural characteristics of this compound suggest it could be a candidate for further testing against resistant strains.
Enzyme Inhibition
The ability of certain compounds to act as enzyme inhibitors is crucial in drug development. The sulfonamide group present in the compound may play a role in inhibiting specific enzymes involved in disease processes.
Example: Research has shown that sulfonamide derivatives can inhibit carbonic anhydrase enzymes, which are implicated in various physiological processes. Investigating the enzyme inhibition profile of this compound could reveal new therapeutic avenues.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Triazole-Acetamide Derivatives
Key Observations :
- Electronic Effects : The 4-ethoxyphenyl group (electron-donating) contrasts with electron-withdrawing groups (e.g., chloro in ), which are associated with enhanced antimicrobial activity in derivatives .
- Heterocyclic Influence : Pyridin-3-yl (target compound) vs. pyridin-2-yl () may alter binding interactions due to differences in nitrogen positioning.
Antimicrobial and Anti-Inflammatory Profiles
Derivatives with pyridinyl-triazole scaffolds exhibit broad-spectrum biological activity:
- Antimicrobial Activity : Derivatives bearing electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring demonstrated lower MIC values against E. coli and S. aureus (e.g., KA3, KA4 in ). The target compound’s 4-ethoxyphenyl group may reduce potency compared to these analogs.
- Anti-Exudative Activity: In a rat model, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed 40–60% inhibition of exudate formation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s larger substituents may modulate this activity.
- Antioxidant Potential: Hydrogen peroxide radical scavenging assays in revealed moderate activity (IC~50~: 50–80 µM) for triazole-acetamides, influenced by substituent electronic profiles.
Physicochemical Properties
Melting points for analogous compounds range from 207–275°C (e.g., compounds 15–18 in ), consistent with high crystallinity due to hydrogen bonding and π-stacking. The target compound’s melting point is expected to fall within this range.
Structural Characterization
- NMR Spectroscopy : Distinct chemical shifts for protons near the ethoxy group (δ ~1.3–1.5 ppm for CH~3~, δ ~4.0 ppm for OCH~2~) and pyridin-3-yl (δ ~7.3–8.5 ppm) would confirm substituent placement .
- Crystallography : SHELXL would resolve the triazole ring’s planarity and intermolecular interactions.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Butan-2-yl group : Contributes to hydrophobic interactions.
- Phenyl ring : Enhances stability and lipophilicity.
- Triazole moiety : Known for its role in biological activity, particularly in antifungal and anticancer applications.
- Sulfanyl group : May enhance reactivity and interaction with biological targets.
The molecular formula is , indicating a relatively large and complex structure.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives possess activity against various bacterial strains and fungi. The presence of the ethoxyphenyl and pyridinyl groups may enhance this activity by improving binding affinity to microbial targets.
Enzyme Inhibition
Triazole derivatives are also known to act as enzyme inhibitors. For example, they have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition could have implications for skin-related conditions and cosmetic applications.
Case Studies
- Study on Antifungal Activity : A related compound demonstrated potent antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungals like fluconazole. This suggests that the triazole moiety in our compound may confer similar properties.
- Inhibition of Cancer Cell Lines : In vitro studies have shown that triazole-containing compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis.
Research Findings
Recent studies have utilized molecular docking techniques to predict the binding affinity of similar compounds to biological targets. These computational studies suggest that modifications in the side chains (like those present in our compound) can significantly influence biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
